2-(Pyridin-4-yl)benzoic acid hydrochloride

Solubility Formulation Biochemical Assay

Researchers using pyridinylbenzoic acid scaffolds often encounter poor aqueous solubility and unpredictable coordination geometry. 2-(Pyridin-4-yl)benzoic acid hydrochloride addresses both: • HCl salt form dissolves readily in aqueous buffers, eliminating DMSO co-solvent interference in biochemical assays. • Ortho-substitution directs formation of discrete metal complexes or 1D/2D coordination chains, unlike the 3D frameworks produced by the 4-isomer. • Higher ρX value (1.57 vs. 1.47 for the 4-isomer) enables predictable ortho-directing reactivity in alkaline hydrolysis. Purity: 95%.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 2059932-87-3
Cat. No. B1412691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)benzoic acid hydrochloride
CAS2059932-87-3
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O.Cl
InChIInChI=1S/C12H9NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-8H,(H,14,15);1H
InChIKeyRLESHHIZKAWJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)benzoic acid hydrochloride (CAS 2059932-87-3): A Versatile Building Block for Research and Procurement


2-(Pyridin-4-yl)benzoic acid hydrochloride is a heterocyclic aromatic compound belonging to the class of pyridinylbenzoic acid derivatives. It is characterized by a pyridine ring attached to the ortho position of a benzoic acid core, presented as a hydrochloride salt. This compound is primarily utilized as a versatile small molecule scaffold or building block in organic synthesis, materials science, and biochemical research . Its hydrochloride form is known to enhance water solubility and stability, making it suitable for applications requiring aqueous media [1].

Why In-Class Analogs of 2-(Pyridin-4-yl)benzoic acid hydrochloride Cannot Be Interchanged


While multiple pyridinylbenzoic acid isomers exist (e.g., 4-(pyridin-4-yl)benzoic acid, 3-(pyridin-4-yl)benzoic acid), simple substitution is not scientifically valid. The position of the pyridyl group on the benzoic acid ring fundamentally alters the molecule's electronic structure, steric hindrance, and, consequently, its reactivity and coordination geometry. Furthermore, the hydrochloride salt form of this specific compound confers distinct advantages in solubility and handling that are absent in its neutral free acid counterpart [1]. These differences necessitate a rigorous, data-driven approach to compound selection for reproducible research outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(Pyridin-4-yl)benzoic acid hydrochloride (CAS 2059932-87-3)


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Acid

The hydrochloride salt of 2-(Pyridin-4-yl)benzoic acid exhibits significantly enhanced water solubility compared to its free acid analog (CAS 133362-99-9), which is only slightly soluble in water. This difference is critical for research requiring aqueous-based assays or formulations. The target compound is reported as soluble in water, whereas the free acid is described as slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide [1].

Solubility Formulation Biochemical Assay

Distinct Reactivity Profile in Alkaline Hydrolysis vs. 4-Pyridyl Isomer

A kinetic study on the alkaline hydrolysis of 2-pyridyl and 4-pyridyl X-substituted-benzoates revealed distinct reactivity patterns. The Hammett plots for the reactions of 2-pyridyl benzoates (4a–4l) and 4-pyridyl benzoates (5a–5l) are nonlinear, indicating that the reaction mechanism is influenced by the position of the pyridyl group. The Yukawa–Tsuno plots for the 2-pyridyl series exhibit ρX = 1.57 and r = 0.43 (R² = 0.998), whereas the 4-pyridyl series show ρX = 1.47 and r = 0.41 (R² = 0.999) [1]. This quantitative difference demonstrates that the ortho-substituted 2-pyridyl derivative reacts with a different sensitivity to substituent effects compared to the para-substituted 4-pyridyl isomer.

Organic Synthesis Reaction Kinetics Mechanism

Unique Coordination Geometry Potential Based on Crystal Structure

The molecular structure of 2-(pyridin-4-yl)benzoic acid has been confirmed by X-ray crystallography, revealing a near-planar geometry with a specific orientation of the carboxylic acid and pyridine groups [1]. This spatial arrangement is distinct from its 4-(pyridin-4-yl)benzoic acid isomer, which adopts a more linear, rod-like shape. The ortho-substitution pattern in the target compound creates a bent, chelating motif that is expected to favor the formation of discrete coordination complexes or low-dimensional metal-organic frameworks (MOFs), in contrast to the extended, high-dimensional networks favored by the para-substituted isomer [2].

Coordination Chemistry Crystal Engineering MOF

Optimal Research and Procurement Scenarios for 2-(Pyridin-4-yl)benzoic acid hydrochloride


Synthesis of Low-Dimensional Coordination Complexes and MOFs

Due to its ortho-substituted, chelating geometry confirmed by X-ray crystallography [1], this compound is ideal for synthesizing discrete metal complexes or low-dimensional coordination polymers. In contrast to the 4-isomer which yields extended 3D frameworks [2], the target compound's bent structure directs the formation of molecular squares, cages, or 1D/2D chains, offering control over material dimensionality and properties.

Aqueous-Based Biochemical Assays and Formulation Development

The hydrochloride salt's enhanced water solubility makes it the preferred form for preparing stock solutions in aqueous buffers, a common requirement in biochemical and cell-based assays. This eliminates the need for organic co-solvents like DMSO, which can interfere with biological activity or cause precipitation upon dilution, ensuring more reproducible and biologically relevant experimental conditions.

Synthetic Pathways Requiring Ortho-Specific Reactivity

For synthetic chemists, the distinct kinetic profile of the 2-pyridyl moiety, as evidenced by its higher ρX value (1.57) in alkaline hydrolysis compared to the 4-pyridyl isomer (1.47) [3], dictates its use in reactions where ortho-directing effects or a specific sensitivity to substituents is required to achieve the desired regioselectivity or product distribution.

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